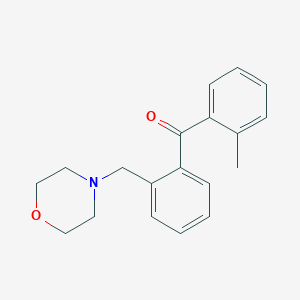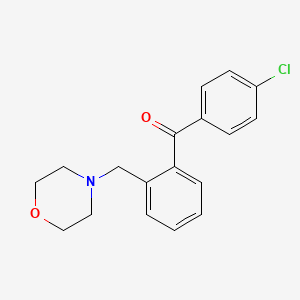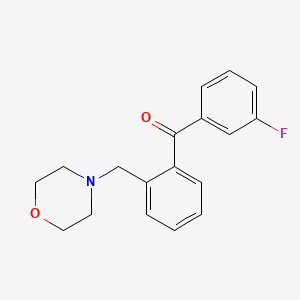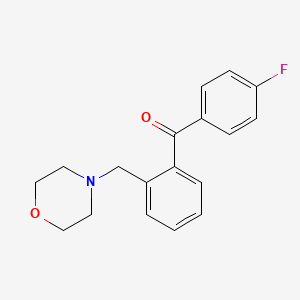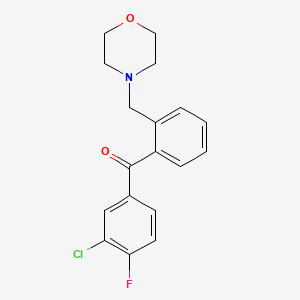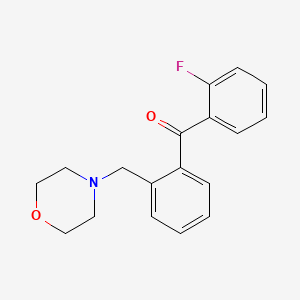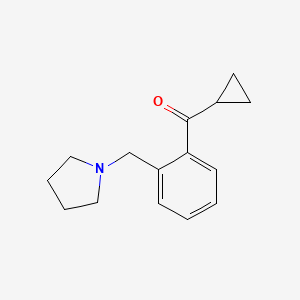
Cyclopropyl-2-(Pyrrolidinomethyl)phenylketon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone is a compound that features a cyclopropyl group attached to a phenyl ketone, which is further substituted with a pyrrolidinomethyl group. This structure is of interest due to its potential applications in synthetic organic chemistry, particularly in the formation of complex molecules through various catalytic and synthetic transformations.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through several methods. One approach involves the iridium-catalyzed hydrogen borrowing process to form α-branched ketones, which can be further manipulated to produce carboxylic acid derivatives or undergo homoconjugate addition with nucleophiles to yield functionalized branched ketone products . Another method includes the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, leading to the formation of trisubstituted pyrroles . Additionally, cyclopropenyl ketones, which are highly reactive dienophiles, can be synthesized and used in Diels-Alder reactions to create products with quaternary stereogenic centers .
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. This strained structure is a key feature that allows for various ring transformations and the formation of new carbon-carbon bonds. The cyclopropane ring can undergo regioselective cleavage and participate in ring-opening cycloisomerization reactions, leading to the formation of different heterocyclic products such as pyrans and furans .
Chemical Reactions Analysis
Cyclopropyl ketones are versatile intermediates in organic synthesis. They can undergo formal [3+2] cycloaddition reactions with olefins under visible light photocatalysis to generate cyclopentane ring systems . Lewis acid-mediated reactions of cyclopropyl ketones with imines can lead to the synthesis of pyrrolidines . Furthermore, cyclopropyl ketones can be used as precursors for the synthesis of pyridine derivatives and can participate in photocyclization reactions driven by hydrogen-bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl ketones are influenced by their structural motifs. The cyclopropane ring contributes to the molecule's reactivity, making it a valuable building block for the synthesis of more complex structures. The presence of substituents such as the pyrrolidinomethyl group can affect the molecule's reactivity and selectivity in chemical reactions. For instance, the introduction of nitro or cyano groups to cyclopropyl ketones can facilitate the regiospecific synthesis of dihydropyrroles and pyrroles . Additionally, the use of chiral auxiliaries can enable the stereoselective synthesis of activated cyclopropanes, which is important for the production of enantiomerically pure compounds10.
Wissenschaftliche Forschungsanwendungen
Neurochemie
Aufgrund des Vorhandenseins der Pyrrolidinomethylgruppe könnte diese Verbindung auf ihre Auswirkungen auf das zentrale Nervensystem untersucht werden. Sie könnte als Leitverbindung bei der Entwicklung neuer neuroaktiver Medikamente dienen.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von Cyclopropyl-2-(Pyrrolidinomethyl)phenylketon und demonstriert damit ihre Vielseitigkeit in der wissenschaftlichen Forschung. Während diese Anwendungen auf den potenziellen Verwendungen der Verbindung basieren, können die tatsächlichen Forschungsarbeiten variieren und sollten mit aktuellen wissenschaftlichen Daten und Experimenten verifiziert werden .
Eigenschaften
IUPAC Name |
cyclopropyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-2,5-6,12H,3-4,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQWGBNVTNPUQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643676 |
Source


|
| Record name | Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-15-0 |
Source


|
| Record name | Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

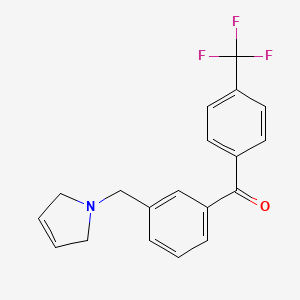

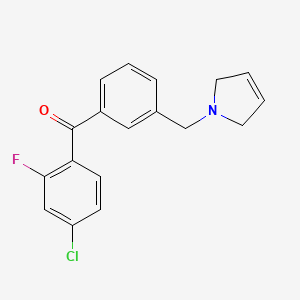
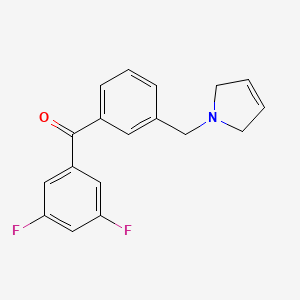
![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)
![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)
